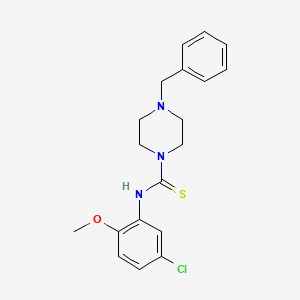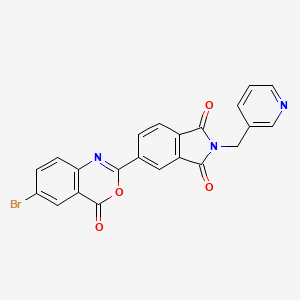
N-(4-bromo-2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide, also known as BFA, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Wirkmechanismus
N-(4-bromo-2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide exerts its effects by binding to the ATP-binding pocket of Hsp70, a chaperone protein that plays a key role in protein folding and degradation. By binding to Hsp70, N-(4-bromo-2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide disrupts the chaperone function of the protein and leads to the accumulation of misfolded or unfolded proteins, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-(4-bromo-2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide induces apoptosis by activating the intrinsic apoptotic pathway and disrupting the microtubule network. In neurons, N-(4-bromo-2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide modulates neurotransmitter release and synaptic plasticity by inhibiting the function of presynaptic proteins. Additionally, N-(4-bromo-2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromo-2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide in lab experiments is its high potency and specificity for Hsp70. However, one limitation is its potential toxicity, which can vary depending on the cell type and experimental conditions. Additionally, N-(4-bromo-2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide has a relatively short half-life, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research related to N-(4-bromo-2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide. One area of interest is the development of N-(4-bromo-2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide analogs with improved potency and selectivity for Hsp70. Another area of interest is the use of N-(4-bromo-2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide as a tool compound to study the role of Hsp70 in protein degradation and folding. Additionally, N-(4-bromo-2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide has potential applications in drug discovery for the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand the potential of N-(4-bromo-2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide in these areas.
In conclusion, N-(4-bromo-2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to N-(4-bromo-2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide have been discussed. Further research is needed to fully understand the potential of N-(4-bromo-2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide in various fields.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-(4-bromo-2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the microtubule network. N-(4-bromo-2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been studied in neuroscience for its ability to modulate neurotransmitter release and synaptic plasticity. Additionally, N-(4-bromo-2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been used in drug discovery as a tool compound to study protein trafficking and degradation.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(2,3,5-trimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrFNO2/c1-10-6-11(2)12(3)16(7-10)22-9-17(21)20-15-5-4-13(18)8-14(15)19/h4-8H,9H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZIZKZWNVTZSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=C(C=C(C=C2)Br)F)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-5-[4-(2-furoyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B3529846.png)
![N-(2-{[2-(4-bromophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B3529854.png)
![2-{[8,8-dimethyl-3-(4-methylphenyl)-4-oxo-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-2-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B3529861.png)

![3-(4-chloro-3-nitrophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B3529877.png)
![5-bromo-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B3529883.png)

![3-(4-bromophenyl)-5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazole](/img/structure/B3529893.png)
![5-(4-methylphenoxy)-2-[3-(2-quinoxalinyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3529898.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3529902.png)

![2-(benzylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-5-(1-pyrrolidinyl)-1,3-thiazole](/img/structure/B3529932.png)
![N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B3529934.png)
![N-[2-(4-morpholinyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B3529936.png)